molecular formula C13H16Cl3N3O3 B11939021 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide

Cat. No.: B11939021
M. Wt: 368.6 g/mol
InChI Key: ZOTUCVGZJLMMQI-UHFFFAOYSA-N
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Description

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butylamino group, a trichloroethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 1-(tert-butylamino)-2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trichloroethyl group can be reduced to a simpler alkyl group.

    Substitution: The tert-butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-aminobenzamide.

    Reduction: Formation of N-[1-(tert-butylamino)-ethyl]-3-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trichloroethyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

Uniqueness

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the combination of the tert-butylamino and trichloroethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H16Cl3N3O3

Molecular Weight

368.6 g/mol

IUPAC Name

N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide

InChI

InChI=1S/C13H16Cl3N3O3/c1-12(2,3)18-11(13(14,15)16)17-10(20)8-5-4-6-9(7-8)19(21)22/h4-7,11,18H,1-3H3,(H,17,20)

InChI Key

ZOTUCVGZJLMMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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